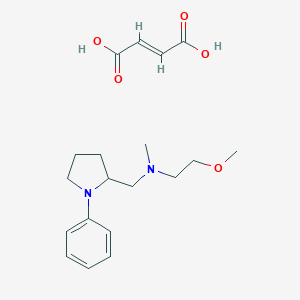

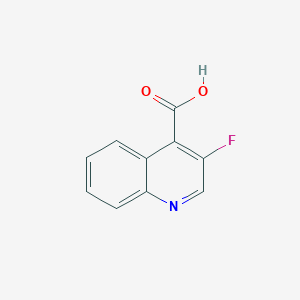

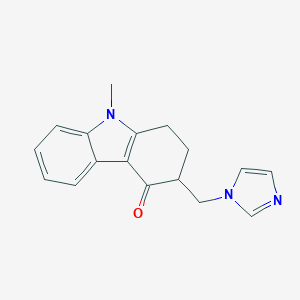

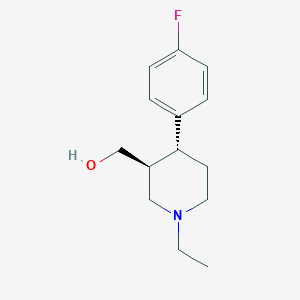

c-Desmethylondansetron

説明

Physical And Chemical Properties Analysis

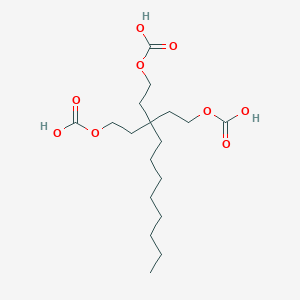

C-Desmethylondansetron has several physical and chemical properties. It has a density of 1.3±0.1 g/cm3, a boiling point of 550.4±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C . Other properties such as the index of refraction, molar refractivity, and polar surface area can also be analyzed .科学的研究の応用

Biochemical Research Applications

The understanding of sterol markers in marine and terrigenous organic matter highlights the complexity of organic compounds' roles in different environments. This research suggests that similar compounds, including derivatives like c-Desmethylondansetron, could have specific markers or effects in biological systems that are yet to be fully explored (Volkman, 1986).

Metabolic Pathway Studies

The metabolism of isoflavones and their derivatives in the human body can yield various metabolites with distinct biological activities. O-Desmethylangolensin, a metabolite of daidzein (an isoflavone), has been studied for its health implications. Research in this area can provide a framework for studying c-Desmethylondansetron's metabolism and potential health effects, highlighting the importance of understanding individual differences in metabolite production and their biological impacts (Frankenfeld, 2011).

Drug Development and Evaluation

The development of drug-eluting stents and the evaluation of their performance in clinical settings offer insights into how new compounds, such as c-Desmethylondansetron, could be evaluated for therapeutic efficacy and safety. This research underscores the importance of technological advancements in drug delivery systems and the need for comprehensive studies to assess new therapeutic agents' clinical outcomes (Banerjee, 2013).

Environmental Applications

The sequestration of bio-char in terrestrial ecosystems as a method for atmospheric CO2 reduction presents a unique application of carbon-based compounds for environmental benefits. This research suggests potential avenues for exploring how derivatives of complex organic molecules, like c-Desmethylondansetron, could be utilized in environmental science, particularly in carbon capture and soil enhancement strategies (Lehmann, Gaunt, & Rondón, 2006).

Safety and Hazards

作用機序

Target of Action

c-Desmethylondansetron, also known as 3-(imidazol-1-ylmethyl)-9-methyl-2,3-dihydro-1H-carbazol-4-one, is a derivative of ondansetron . Ondansetron is a potent and highly selective serotonin 5-HT3 receptor antagonist . The primary targets of c-Desmethylondansetron are likely to be the same, namely the serotonin 5-HT3 receptors .

Mode of Action

As a selective antagonist of the serotonin receptor subtype, 5-HT3, c-Desmethylondansetron likely works by blocking serotonin, both peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone . This interaction with its targets prevents the initiation of a vomiting reflex, which is often triggered by certain medical treatments such as chemotherapy .

Biochemical Pathways

By blocking the 5-HT3 receptors, it prevents serotonin from binding and initiating the vomiting reflex .

Pharmacokinetics

Ondansetron, from which c-desmethylondansetron is derived, is known to be completely and rapidly absorbed from the gastrointestinal tract after oral administration . Ondansetron is widely distributed and binds moderately to plasma proteins . Its clearance occurs mainly by hepatic metabolism rather than renal excretion . These properties may also apply to c-Desmethylondansetron.

Result of Action

The primary result of c-Desmethylondansetron’s action is likely the prevention of nausea and vomiting, particularly in the context of chemotherapy and postoperative recovery . By blocking the action of serotonin at the 5-HT3 receptors, it prevents the initiation of the vomiting reflex .

特性

IUPAC Name |

3-(imidazol-1-ylmethyl)-9-methyl-2,3-dihydro-1H-carbazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-19-14-5-3-2-4-13(14)16-15(19)7-6-12(17(16)21)10-20-9-8-18-11-20/h2-5,8-9,11-12H,6-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPSGSRBENRBWPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C3=CC=CC=C31)C(=O)C(CC2)CN4C=CN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901150689 | |

| Record name | 1,2,3,9-Tetrahydro-3-(1H-imidazol-1-ylmethyl)-9-methyl-4H-carbazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901150689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

c-Desmethylondansetron | |

CAS RN |

99614-03-6 | |

| Record name | 1,2,3,9-Tetrahydro-3-(1H-imidazol-1-ylmethyl)-9-methyl-4H-carbazol-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99614-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | c-Desmethylondansetron | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099614036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,9-Tetrahydro-3-(1H-imidazol-1-ylmethyl)-9-methyl-4H-carbazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901150689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | C-DESMETHYLONDANSETRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89VRC1322N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(Trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B116296.png)